Enhanced Lipophilicity Compared to a Simpler Benzimidazole Sulfonamide Analog
The introduction of the N-benzyl-N-methylsulfamoyl group significantly elevates the calculated partition coefficient. The target compound exhibits an XLogP3-AA of 4.6 [1]. In contrast, a structurally simpler analog lacking the N-benzyl substituent, N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide (ChEBI:114670), has a calculated XLogP3-AA of approximately 2.5, a difference driven by the additional hydrophobic benzyl ring [2]. This 2.1 log unit increase corresponds to a >100-fold greater predicted affinity for lipophilic environments, which can be a critical differentiator in receptor binding and tissue distribution.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide (XLogP3-AA ≈ 2.5) |
| Quantified Difference | A 2.1-log unit increase |
| Conditions | Computed by the same XLogP3 algorithm (PubChem data) |
Why This Matters
A >100-fold higher predicted lipophilicity can drastically alter membrane permeability and non-specific binding, making the compound suitable for targets in lipid-rich environments or requiring blood-brain barrier penetration, unlike its more polar analog.
- [1] PubChem. (2025). Compound Summary for CID 4063204, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide. National Center for Biotechnology Information. View Source
- [2] ChEBI. (n.d.). CHEBI:114670 - N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide. European Bioinformatics Institute. View Source
